ethyl 4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}benzoate
Overview
Description
Ethyl 4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}benzoate is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09734851 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Conversion and Pyrolysis Studies
Research by Tanikaga et al. (1984) examined the thermal reactions of ethyl phenylsulfinylacetate derivatives, which share a structural motif with the subject compound. Their study delves into the pyrolysis process, yielding ethyl alkadienoates, which could have implications in synthetic organic chemistry (R. Tanikaga, Y. Nozaki, M. Nishida, A. Kaji, 1984).
Chemical Synthesis and Characterization
A study by Koca et al. (2014) focused on synthesizing and characterizing ethyl carbonothioyl derivatives, including detailed spectroscopic analysis (IR, Raman, NMR) and theoretical studies using DFT calculations. This research highlights the compound's relevance in the development of materials with specific optical properties (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014).
Hydrogen-Bonded Supramolecular Structures
Portilla et al. (2007) investigated hydrogen-bonded supramolecular structures in substituted benzoates, which could inform the design of novel molecular architectures for material science or pharmacology (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Catalytic Applications and Synthesis
Research by Safaei-Ghomi et al. (2017) utilized sulfone-based catalysts for the synthesis of complex organic molecules, including ethyl benzoate derivatives. This study underscores the potential for innovative catalysts in facilitating complex chemical reactions (J. Safaei‐Ghomi, Nasrin Enayat-Mehri, Fahime Eshteghal, 2017).
Antimicrobial Activity and Chemical Analysis
Desai et al. (2007) synthesized and evaluated the antimicrobial activity of novel quinazoline derivatives, demonstrating the broad spectrum of biological activities of compounds related to ethyl benzoate (N. Desai, P. N. Shihora, D. Moradia, 2007).
Photophysical and Photochemical Studies
Abdullmajed et al. (2021) explored the optical nonlinear properties of Schiff base compounds derived from ethyl-4-amino benzoate, offering insights into the photophysical behavior relevant for optical materials design (Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, C. A. Emshary, 2021).
Properties
IUPAC Name |
ethyl 4-[2-(4-sulfamoylphenyl)ethylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-25-17(22)14-5-7-15(8-6-14)21-18(26)20-12-11-13-3-9-16(10-4-13)27(19,23)24/h3-10H,2,11-12H2,1H3,(H2,19,23,24)(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVCNUMWNURJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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